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molecular formula C8H11N B1346980 2,3,5-Trimethylpyridine CAS No. 695-98-7

2,3,5-Trimethylpyridine

Cat. No. B1346980
M. Wt: 121.18 g/mol
InChI Key: GFYHSKONPJXCDE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US04544750

Procedure details

To a 100 liters reaction vessel was added 2,3,5-trimethyl-pyridine (10.9 kg, 89.2 moles) and acetic acid (30 liters). The temperature was raised to 90° C. The mixture was stirred for 3 hours and thereafter cooled to 60° C., whereafter H2O2 (35% solution, 3122 ml, 35,67 moles) was added during 1 hour. The temperature was then raised to 90° C. The reaction mixture was stirred overnight. After cooling to 40° C. an additional amount of H2O2 solution (936 ml, 10.7 moles) was added during 1 hour. The temperature was then raised to 90° C. The reaction mixture was stirred for 3 hours and was allowed to stand without heating overnight. Excess of acetic acid was distilled off under vacuum. To the remainder was added NaOH (10M) until pH 10. CH2Cl2 (10 liters) was added and the resulting mixture was stirred vigorously. The CH2Cl2 phase was separated and the water phase was extracted twice with CH2Cl2 (10 liters). The combined CH2Cl2 - phases were dried over MgSO4 and filtrated. The filtrate was evaporated yielding 2,3,5-trimethyl-pyridine-N-oxide (11920 g, 94% purity). The identity of the product was confirmed with 1H and 13C NMR.
Quantity
10.9 kg
Type
reactant
Reaction Step One
Quantity
30 L
Type
solvent
Reaction Step One
Name
Quantity
3122 mL
Type
reactant
Reaction Step Two
Name
Quantity
936 mL
Type
reactant
Reaction Step Three

Identifiers

REACTION_CXSMILES
[CH3:1][C:2]1[C:7]([CH3:8])=[CH:6][C:5]([CH3:9])=[CH:4][N:3]=1.[OH:10]O>C(O)(=O)C>[CH3:1][C:2]1[C:7]([CH3:8])=[CH:6][C:5]([CH3:9])=[CH:4][N+:3]=1[O-:10]

Inputs

Step One
Name
Quantity
10.9 kg
Type
reactant
Smiles
CC1=NC=C(C=C1C)C
Name
Quantity
30 L
Type
solvent
Smiles
C(C)(=O)O
Step Two
Name
Quantity
3122 mL
Type
reactant
Smiles
OO
Step Three
Name
Quantity
936 mL
Type
reactant
Smiles
OO

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
90 °C
Stirring
Type
CUSTOM
Details
The mixture was stirred for 3 hours
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
To a 100 liters reaction vessel
ADDITION
Type
ADDITION
Details
was added during 1 hour
Duration
1 h
TEMPERATURE
Type
TEMPERATURE
Details
The temperature was then raised to 90° C
STIRRING
Type
STIRRING
Details
The reaction mixture was stirred overnight
Duration
8 (± 8) h
ADDITION
Type
ADDITION
Details
was added during 1 hour
Duration
1 h
TEMPERATURE
Type
TEMPERATURE
Details
The temperature was then raised to 90° C
STIRRING
Type
STIRRING
Details
The reaction mixture was stirred for 3 hours
Duration
3 h
TEMPERATURE
Type
TEMPERATURE
Details
without heating overnight
Duration
8 (± 8) h
DISTILLATION
Type
DISTILLATION
Details
Excess of acetic acid was distilled off under vacuum
ADDITION
Type
ADDITION
Details
To the remainder was added NaOH (10M) until pH 10
ADDITION
Type
ADDITION
Details
CH2Cl2 (10 liters) was added
STIRRING
Type
STIRRING
Details
the resulting mixture was stirred vigorously
CUSTOM
Type
CUSTOM
Details
The CH2Cl2 phase was separated
EXTRACTION
Type
EXTRACTION
Details
the water phase was extracted twice with CH2Cl2 (10 liters)
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
The combined CH2Cl2 - phases were dried over MgSO4
FILTRATION
Type
FILTRATION
Details
filtrated
CUSTOM
Type
CUSTOM
Details
The filtrate was evaporated

Outcomes

Product
Details
Reaction Time
3 h
Name
Type
product
Smiles
CC1=[N+](C=C(C=C1C)C)[O-]
Measurements
Type Value Analysis
AMOUNT: MASS 11920 g
YIELD: PERCENTYIELD 94%
YIELD: CALCULATEDPERCENTYIELD 243.6%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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